

JNJ-4355 quality control and purity assessment

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Compound of Interest		
Compound Name:	JNJ-4355	
Cat. No.:	B12394187	Get Quote

Technical Support Center: JNJ-4355

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control and purity assessment of **JNJ-4355**, a potent MCL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should JNJ-4355 be properly stored?

A1: **JNJ-4355** should be stored as a dry powder or as a DMSO stock solution (e.g., 10 mM) at -20°C.[1] It is recommended to aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles.[1]

Q2: What is the recommended solvent for dissolving **JNJ-4355**?

A2: DMSO is a suitable solvent for creating stock solutions of **JNJ-4355**.[1] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How long are DMSO stock solutions of JNJ-4355 stable?

A3: DMSO stock solutions should be considered for re-testing of activity if stored for longer than 3-6 months or if they have undergone more than two freeze-thaw cycles.[1]

Q4: What are the key physicochemical properties of **JNJ-4355**?



A4: The key properties are summarized in the table below.

Property	Value
Molecular Weight	759.27 g/mol [1]
InChiKey	LUVOYGUFQRWXGQ-UHFFFAOYSA-N[1]

Troubleshooting Guide

Q5: I am observing lower than expected potency in my cellular assay. What could be the cause?

A5: There are several potential reasons for reduced potency:

- Compound Degradation: JNJ-4355 may have degraded due to improper storage or multiple freeze-thaw cycles. It is advisable to use a fresh aliquot or a newly prepared stock solution.
 Purity can be re-assessed using HPLC (see Experimental Protocols).
- Incorrect Concentration: Verify the concentration of your stock solution. If possible, confirm
 the concentration using UV-Vis spectroscopy with a known extinction coefficient or by
 quantitative NMR (qNMR).
- Cellular Health and Density: Ensure your cells are healthy, within a low passage number, and plated at the recommended density.
- Assay Conditions: Optimize assay parameters such as incubation time and reagent concentrations.

Q6: My HPLC analysis shows an unexpected peak. How do I identify it?

A6: An unexpected peak could be an impurity, a degradant, or a solvent artifact.

- Analyze the Blank: Inject a solvent blank to rule out solvent-related peaks.
- LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peak. This can help identify potential degradants (e.g., hydrolysis or oxidation products) or known impurities.



Forced Degradation Studies: To identify potential degradation products, you can perform
forced degradation studies by exposing JNJ-4355 to harsh conditions (e.g., acid, base, heat,
light, oxidation). The retention times of the resulting degradants can be compared to the
unknown peak.

Q7: The color of my JNJ-4355 stock solution has changed. Is it still usable?

A7: A change in color often indicates chemical degradation. It is strongly recommended to discard the solution and prepare a fresh stock from the dry powder. The purity of the powder can be verified by HPLC and LC-MS.

Quantitative Data Summary

Parameter	Value	Assay
In Vitro Potency		
Ki	0.015 nM	HTRF assay[1][2]
Cellular Potency		
AC50 (MOLP-8)	12 nM	Caspase Glo assay[1]
AC50 (KMS12PE)	69 nM	Caspase Glo assay[1]
AC50 (KMS12PE KO)	> 30 μM	Caspase Glo assay[1]
In Vitro Selectivity		
Ki (hBCL2)	> 3.75 μM	_
Ki (hBCL2A1/BFL-1)	> 5 μM	_
Ki (hBCL2L1/BCL-XL)	> 5 μM	

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of **JNJ- 4355**.



- Instrumentation: HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient:

Time (min)	% В
0	5
25	95
30	95
31	5

| 35 | 5 |

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Prepare a 1 mg/mL solution of **JNJ-4355** in DMSO.
- Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for confirming the molecular weight of **JNJ-4355**.

- Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
- LC Conditions: Use the same HPLC conditions as described in Protocol 1.



• MS Conditions:

Ionization Mode: ESI positive.

Scan Range: m/z 100-1000.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Data Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of JNJ-4355 (759.27 g/mol), which would be approximately m/z 760.28.

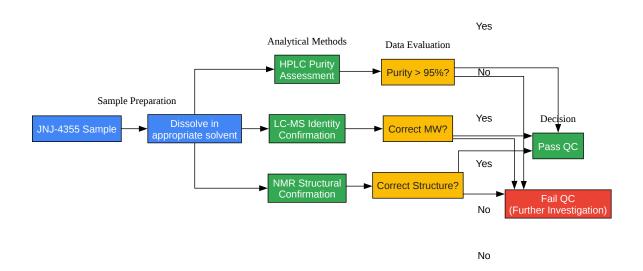
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the general procedure for acquiring a proton NMR spectrum to confirm the chemical structure of **JNJ-4355**.

- Instrumentation: NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve 5-10 mg of **JNJ-4355** in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Acquisition Parameters:
 - Pulse Program: Standard ¹H acquisition.
 - Number of Scans: 16.
 - Relaxation Delay: 1 s.
- Data Analysis: Compare the obtained spectrum with a reference spectrum of JNJ-4355 to confirm the presence of characteristic peaks and their integrations.

Visualizations

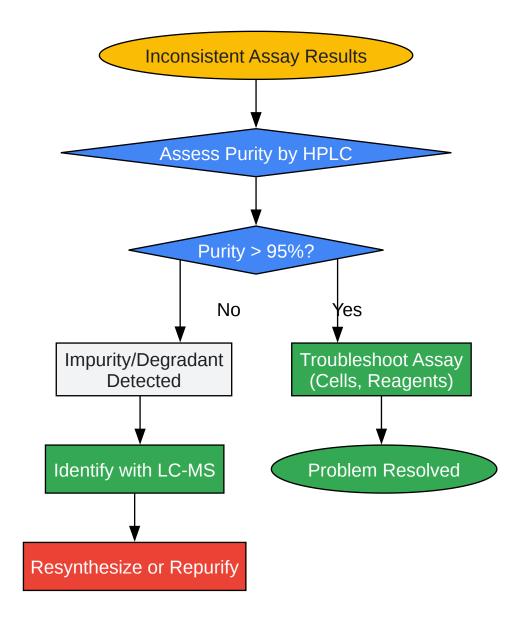




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Caption: Quality control workflow for JNJ-4355.

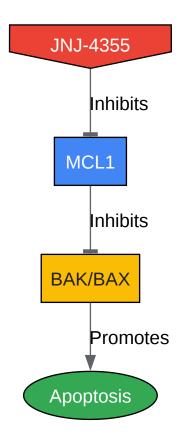




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Caption: Troubleshooting guide for inconsistent results.





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Caption: Simplified MCL1 anti-apoptotic signaling pathway.

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References

- 1. eubopen.org [eubopen.org]
- 2. Probe JNJ-4355 | Chemical Probes Portal [chemicalprobes.org]
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